molecular formula C12H8N4O7 B3825798 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide

5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide

Cat. No. B3825798
M. Wt: 320.21 g/mol
InChI Key: GFOLKHIWIPKLMJ-UHFFFAOYSA-N
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Description

5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide, also known as NBDHEX, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide involves the inhibition of the enzyme NADH-dependent diaphorase (NQO1). NQO1 is involved in the detoxification of reactive oxygen species (ROS) and is overexpressed in many cancer cells. By inhibiting NQO1, 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide increases the levels of ROS in cancer cells, leading to oxidative stress and cell death. 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has also been shown to inhibit the activity of the transcription factor HIF-1α, which is involved in tumor angiogenesis and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus and to have anti-inflammatory effects in models of rheumatoid arthritis. 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide in lab experiments is its specificity for NQO1, which allows for targeted inhibition of this enzyme. However, one limitation is that 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo. Additionally, 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide. One area of focus is the development of more potent and selective NQO1 inhibitors. Another area of focus is the investigation of 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide as a potential therapy for other diseases, such as viral infections and neurodegenerative disorders. Additionally, there is ongoing research on the use of 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-cancer effects.

Scientific Research Applications

5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-nitro-N'-(4-nitrobenzoyl)-2-furohydrazide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

5-nitro-N'-(4-nitrobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O7/c17-11(7-1-3-8(4-2-7)15(19)20)13-14-12(18)9-5-6-10(23-9)16(21)22/h1-6H,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLKHIWIPKLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N'-[(4-nitrophenyl)carbonyl]furan-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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